molecular formula C4H2F3NO B6612823 4-(trifluoromethyl)-1,3-oxazole CAS No. 2044772-79-2

4-(trifluoromethyl)-1,3-oxazole

Cat. No.: B6612823
CAS No.: 2044772-79-2
M. Wt: 137.06 g/mol
InChI Key: CEDFOMFDWLUWGV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,3-oxazole is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring. The trifluoromethyl group is known for its significant electronegativity and ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones in the presence of a copper catalyst . The reaction is carried out under mild conditions, typically at 65°C for 4 hours, using CuI (10 mol%) and Phen (10 mol%) as catalysts in CH₃CN .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3-1-9-2-8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDFOMFDWLUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(trifluoromethyl)-1,3-oxazole
Reactant of Route 2
4-(trifluoromethyl)-1,3-oxazole
Reactant of Route 3
4-(trifluoromethyl)-1,3-oxazole
Reactant of Route 4
4-(trifluoromethyl)-1,3-oxazole
Reactant of Route 5
4-(trifluoromethyl)-1,3-oxazole
Reactant of Route 6
4-(trifluoromethyl)-1,3-oxazole

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